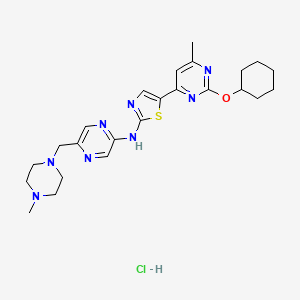
rac-Monepantel Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).
Wirkmechanismus
Target of Action
The primary target of rac-Monepantel Sulfone is the DEG-3 subfamily of nicotinic acetylcholine receptors . This subfamily is absent in mammals, which might explain the minimal toxicity of monepantel .
Mode of Action
rac-Monepantel Sulfone acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits . It has been shown that rac-Monepantel Sulfone potentiates DEG-3/Des-2 receptors of H. contortus, acting as an agonist of the nicotinic acetylcholine receptor . This interaction produces spastic paralysis and death of the nematode .
Biochemical Pathways
rac-Monepantel Sulfone is involved in the mTOR pathway . It reduces human cancer cell line cell growth as well as phosphorylation levels of mTOR, RPS6KB1, and EIF4EBP1 in vitro and in vivo . Its major metabolite, monepantel sulfone, is understood to exert similar anticancer activity .
Pharmacokinetics
After administration, rac-Monepantel Sulfone is rapidly converted to its major metabolite, monepantel sulfone, which also has similar levels of efficacy against gastrointestinal nematodes compared to the parent compound . Short-term 5 mg/kg bw monepantel administration provides a combined steady-state trough plasma monepantel and monepantel sulfone concentration of 0.5 μM .
Result of Action
The action of rac-Monepantel Sulfone results in the reduction of mTOR pathway marker p-RPS6KB1 levels in PBMCs . This leads to a decrease in disease progression in patients with Motor Neurone Disease (MND) / Amyotrophic Lateral Sclerosis (ALS) measured by changes in ALSFRS-R .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-Monepantel Sulfone. For instance, it is recommended to handle the substance in accordance with local environmental regulations and good industrial practices . Furthermore, the substance should be stored and transported under appropriate conditions to maintain its stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-Monepantel Sulfone involves the oxidation of rac-Monepantel to form rac-Monepantel Sulfoxide, followed by further oxidation of the sulfoxide to form the sulfone.", "Starting Materials": [ "rac-Monepantel", "Oxidizing agent (e.g. m-CPBA)", "Solvent (e.g. dichloromethane)", "Base (e.g. sodium hydroxide)", "Acid (e.g. hydrochloric acid)", "Water" ], "Reaction": [ "Dissolve rac-Monepantel in a solvent (e.g. dichloromethane) and add an oxidizing agent (e.g. m-CPBA) to the solution.", "Stir the mixture at room temperature for a period of time until the oxidation is complete.", "Add a base (e.g. sodium hydroxide) to the mixture to deprotonate the sulfoxide and form the sulfinate intermediate.", "Acidify the mixture with an acid (e.g. hydrochloric acid) to protonate the sulfinate intermediate and form the desired sulfone product.", "Extract the product with a suitable solvent (e.g. dichloromethane) and wash with water to remove impurities.", "Purify the product by recrystallization or chromatography." ] } | |
CAS-Nummer |
851976-52-8 |
Produktname |
rac-Monepantel Sulfone |
Molekularformel |
C₂₀H₁₃F₆N₃O₄S |
Molekulargewicht |
505.39 |
Synonyme |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

